
Octadeca-10,12-dienoic acid
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Overview
Description
Octadeca-10,12-dienoic acid, also known as conjugated linoleic acid, is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two conjugated double bonds located at the 10th and 12th carbon atoms in the carbon chain. This compound is commonly found in various seed oils, such as sunflower and flaxseed oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadeca-10,12-dienoic acid, can be synthesized through several methods. One common laboratory method involves the hydrogenation of linoleic acid, which introduces the conjugated double bonds at the desired positions . Another approach is the organic synthesis route, where specific reagents and catalysts are used to achieve the desired configuration of the double bonds .
Industrial Production Methods
Industrially, this compound, is typically extracted from plant oils rich in this compound. Cold pressing or chemical extraction methods are employed to isolate the compound from oils such as sunflower and flaxseed oils . These methods ensure the preservation of the compound’s integrity and yield high-purity products.
Chemical Reactions Analysis
Types of Reactions
Octadeca-10,12-dienoic acid, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the conjugated double bonds, which make the compound reactive under specific conditions .
Common Reagents and Conditions
Substitution: Halogenation reactions using halogens like bromine (Br2) can introduce halogen atoms at the double bond positions.
Major Products
The major products formed from these reactions include epoxides, saturated fatty acids, and halogenated derivatives, depending on the type of reaction and conditions used .
Scientific Research Applications
Overview
Octadeca-10,12-dienoic acid, commonly known as conjugated linoleic acid (CLA), specifically the (10E,12Z) isomer, has garnered significant attention in scientific research due to its diverse biological activities. This compound is primarily found in meat and dairy products and is noted for its potential health benefits, including anti-cancer, anti-inflammatory, and anti-obesity effects. This article explores the various applications of this compound across different fields of research.
Metabolic Effects
This compound is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. Activation of PPARα enhances fatty acid oxidation and reduces adipocyte differentiation, leading to decreased fat accumulation .
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties that may help mitigate oxidative stress in cells. This effect is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .
Anti-Cancer Potential
Several studies have highlighted the anti-cancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest . For instance, a study demonstrated its ability to inhibit the proliferation of human cancer cells in vitro .
Obesity and Weight Management
This compound has been investigated for its potential role in weight management. Animal studies have suggested that this compound can reduce body fat mass and improve insulin sensitivity . Its incorporation into dietary supplements aimed at obesity management has been explored due to these effects.
Cardiovascular Health
The compound's ability to modulate lipid profiles has implications for cardiovascular health. By reducing low-density lipoprotein (LDL) cholesterol levels and increasing high-density lipoprotein (HDL) cholesterol levels, this compound may contribute to a lower risk of atherosclerosis .
Case Studies
- Diabetic Models : In Zucker diabetic fatty rats, dietary supplementation with CLA normalized glucose tolerance and improved metabolic parameters .
- Cancer Cell Lines : Studies involving human breast cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptotic pathways .
Synthesis and Purification
The synthesis of this compound involves various chemical methods to ensure high purity levels necessary for research applications. Techniques such as stereoselective hydrogenation and chromatography are commonly employed to isolate this specific isomer from mixtures of CLA isomers .
Mechanism of Action
The mechanism of action of Octadeca-10,12-dienoic acid, involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and adipocyte differentiation . The compound and its metabolites exhibit antioxidant and antitumor activities by modulating various molecular pathways . Additionally, it has been shown to induce apoptosis in cancer cells by affecting the cell cycle and p53 pathways .
Comparison with Similar Compounds
Octadeca-10,12-dienoic acid, can be compared with other similar compounds such as:
Linoleic Acid: Unlike 10,12-Octadecadienoic acid, linoleic acid has non-conjugated double bonds at the 9th and 12th carbon positions.
9-Oxo-(10E,12E)-Octadecadienoic Acid: This compound, isolated from eggplant calyx, also exhibits antitumor properties but differs in its double bond configuration.
Methyl 10,12-Octadecadienoate: The methyl ester derivative of 10,12-Octadecadienoic acid, which is used in various research applications.
The uniqueness of this compound, lies in its specific double bond configuration, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C18H32O2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
octadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20) |
InChI Key |
GKJZMAHZJGSBKD-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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